molecular formula C15H20O B14401937 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 88633-07-2

3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B14401937
CAS No.: 88633-07-2
M. Wt: 216.32 g/mol
InChI Key: VSAPLYRTRQRMSG-UHFFFAOYSA-N
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Description

3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with a unique structure characterized by multiple methyl groups attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the alkylation of indene derivatives followed by formylation. The reaction conditions often require the use of strong bases and alkylating agents to introduce the methyl groups. The formylation step can be achieved using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: Formation of 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl groups may influence the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.

    1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: Contains a ketone group instead of an aldehyde.

Properties

CAS No.

88633-07-2

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

3,3,5,6,7-pentamethyl-1,2-dihydroindene-4-carbaldehyde

InChI

InChI=1S/C15H20O/c1-9-10(2)12-6-7-15(4,5)14(12)13(8-16)11(9)3/h8H,6-7H2,1-5H3

InChI Key

VSAPLYRTRQRMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1C)C=O)C(CC2)(C)C)C

Origin of Product

United States

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